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Executive Summary
The synthesis of chiral primary amines, such as (R)-2-aminohexane, has traditionally relied on

transition-metal catalyzed reductive amination or resolution of racemates. These methods often

suffer from harsh conditions, heavy metal contamination, and maximum theoretical yields of

50% (in resolutions).

This guide details the biocatalytic route using Reductive Aminases (RedAms), specifically the

thermotolerant fungal RedAm from Neosartorya fischeri (NfRedAm). Unlike Amine

Dehydrogenases (AmDHs) which are strictly limited to ammonia, RedAms exhibit a unique

plasticity, accepting both ammonia and alkyl amines. For the synthesis of (R)-2-aminohexane
from 2-hexanone, NfRedAm offers >99% conversion and >99% enantiomeric excess (ee)

under mild aqueous conditions, utilizing an NADPH-recycling system.

This document provides a self-validating protocol for the laboratory-scale synthesis,

purification, and analysis of (R)-2-aminohexane, grounded in the mechanistic understanding of
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the RedAm "Ter-Bi" catalytic cycle.

Scientific Foundation & Mechanism
Why Reductive Aminases (RedAms)?
While Transaminases (ATAs) have been the workhorses for chiral amine synthesis, they

require a sacrificial amine donor (often alanine or isopropylamine) and struggle with

unfavorable thermodynamic equilibria.

Reductive Aminases (RedAms) operate via a direct reductive amination mechanism using

NAD(P)H.[1][2][3]

Advantage 1: They drive equilibrium forward using the irreversibility of cofactor oxidation (or

efficient recycling).

Advantage 2: They catalyze both the formation of the hemiaminal/imine intermediate and its

subsequent reduction.[4] This distinguishes them from Imine Reductases (IREDs), which

typically require pre-formed imines or high concentrations of substrates to drive non-

enzymatic imine formation.

Selectivity: Fungal RedAms like NfRedAm and AspRedAm (Aspergillus oryzae) are generally

(R)-selective.[5]

The Catalytic Mechanism (Ter-Bi)
Kinetic studies on RedAms reveal a Ter-Bi ordered mechanism. The enzyme binds the cofactor

first, followed by the carbonyl substrate, and finally the amine.[6] This ordered binding creates a

"reaction chamber" where the imine is formed and reduced immediately, preventing hydrolysis.
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Figure 1: The Ter-Bi catalytic cycle of Reductive Aminases. Note the sequential binding which

facilitates imine formation within the active site.

Experimental Strategy
Enzyme Selection[5][7]

Primary Catalyst:NfRedAm (from Neosartorya fischeri).

Rationale: High thermostability (Tm ~59°C) allows for reaction temperatures of 30-40°C,

improving substrate solubility and reaction rate. It shows high specific activity toward 2-

hexanone.

Cofactor Recycling:GDH (Glucose Dehydrogenase from Bacillus sp. or Pseudomonas sp.).

Rationale: Reduces NADP+ back to NADPH using Glucose, driving the equilibrium to

completion.

Reaction Engineering
Amine Source: 2M Ammonium Formate or Ammonium Chloride/Ammonia buffer. High

ammonia concentration pushes the equilibrium toward the imine.

pH Control: pH 9.0 - 9.5.

Causality: The pKa of the lysine residues in the active site and the ammonia substrate

(pKa ~9.25) dictates that a higher pH increases the concentration of free nucleophilic NH3,

which is required for the attack on the ketone.

Co-solvent: 5-10% DMSO or Methanol.

Causality: 2-Hexanone has limited water solubility. A co-solvent ensures homogeneity

without denaturing the enzyme.

Detailed Protocol: Synthesis of (R)-2-Aminohexane
Scale: 100 mg (Substrate) | Target Conc: 50 mM
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Reagents & Equipment
Substrate: 2-Hexanone (>98%).

Amine Source: Ammonium Formate (4M stock, pH adjusted to 9.5 with NH4OH).

Cofactor: NADP+ (catalytic amount, 0.5 mM final).

Co-substrate: D-Glucose (1.5 equivalents relative to ketone).

Enzymes:

NfRedAm lysate (or purified, ~1 mg/mL final loading).

GDH (lyophilized powder, ~5 U/mL).

Buffer: 100 mM Potassium Phosphate or Tris-HCl, pH 9.0.

Step-by-Step Methodology
Buffer Preparation: Prepare 20 mL of Ammonium Buffer (2M). Dissolve ammonium formate

in water and adjust pH to 9.5 using concentrated aqueous ammonia (25%). Note: Perform in

a fume hood.

Reaction Assembly (in 20 mL vial):

Add 10 mL of Ammonium Buffer (pH 9.5).

Add D-Glucose (1.5 eq, ~270 mg).

Add NADP+ (final conc 0.5 mM, ~4 mg).

Add GDH (50 Units).

Add NfRedAm preparation (10 mg of lyophilized cell-free extract or 1 mL of clarified

lysate).

Initiation: Add 2-Hexanone (100 mg, ~1 mmol) predissolved in DMSO (1 mL).
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Total Volume adjustment: Top up to 20 mL with 100 mM Tris-HCl pH 9.0 if necessary.

Incubation:

Seal the vial tightly (parafilm recommended to prevent ammonia loss).

Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

Monitoring (In-Process Control):

At t=2h and t=24h, remove 50 µL aliquot.

Quench with 50 µL 10M NaOH (to basify and extract amine).

Extract with 200 µL Ethyl Acetate.

Analyze organic phase by GC-FID (See Section 5).

Work-up & Isolation:

Acidification: Acidify reaction mixture to pH < 2 using 6M HCl. (This converts the amine to

the non-volatile ammonium salt).

Wash: Extract with Ethyl Acetate (2 x 10 mL) to remove unreacted ketone and any

alcohols (though RedAms rarely produce alcohols, GDH byproducts might be present).

Discard organic layer.

Basification: Adjust aqueous layer to pH > 12 using 10M NaOH.

Extraction: Extract the product (now free amine) with MTBE (Methyl tert-butyl ether) or

Dichloromethane (3 x 15 mL).

Drying: Dry combined organic layers over anhydrous MgSO4.

Concentration: Carefully remove solvent under mild vacuum (Note: 2-aminohexane is

volatile; bp ~130°C. Do not use high vacuum or high heat. Ideally, isolate as HCl salt by

adding HCl in ether and filtering).
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Analytical Methods & Validation
Quantitative Analysis (GC-FID)
To determine conversion and yield.

Column: Agilent CP-Volamine or equivalent amine-specific column (prevents tailing).

Injector: 250°C, Split 20:1.

Oven Program: 50°C (hold 2 min) -> 10°C/min -> 200°C.

Retention Times:

2-Hexanone: ~4.5 min

2-Aminohexane: ~6.2 min

Enantiomeric Excess (Chiral GC)
To validate (R)-selectivity.

Column: Hydrodex

-6TBDM or Chirasil-Dex CB.

Derivatization: Trifluoroacetic anhydride (TFAA) derivatization is recommended for sharper

peak separation.

Protocol: Mix 10 µL amine + 50 µL DCM + 10 µL TFAA. React 10 min. Inject.

Expected Result: NfRedAm yields (R)-2-aminohexane with >99% ee.

Data Summary Table
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Parameter Value / Condition

Substrate Loading 50 - 80 mM

Amine Equivalents 5 - 10 eq (Ammonia)

Temperature 30°C (NfRedAm is stable up to 50°C)

Conversion (24h) > 99%

Isolated Yield 85 - 90% (as HCl salt)

Selectivity (ee) > 99% (R)

Space-Time Yield ~8.1 g L⁻¹ h⁻¹ (in immobilized flow systems)

Process Workflow Diagram
This diagram illustrates the logical flow from enzyme preparation to final product isolation,

highlighting the critical decision points.
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Figure 2: Operational workflow for the batch synthesis of (R)-2-aminohexane.

Troubleshooting & Optimization
Low Conversion:

Cause: Ammonia evaporation. Fix: Ensure system is sealed or use a continuous feed of

ammonia gas if scaling up.
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Cause: pH drift. Fix: The reaction consumes ammonia (basic) but produces no strong acid

byproducts. However, if using ammonium formate, pH is generally stable. Check pH at t=0

and t=24h.

Low Enantioselectivity:

Cause: Background chemical reductive amination (unlikely with ammonia, but possible

with high temp/catalysts). Fix: Ensure negative control (no enzyme) shows <1% product.

Cause: Wrong Enzyme. Fix: Verify strain/plasmid sequence. (S)-selective AmDHs exist,

but NfRedAm is strictly (R).

Emulsions during Work-up:

Cause: Protein precipitation. Fix: Filter the reaction mixture through Celite before starting

the extraction to remove denatured enzyme.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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